1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

CAS No.: 58419-69-5

Cat. No.: VC3717162

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58419-69-5 |

|---|---|

| Molecular Formula | C9H8BrN3 |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 1-[4-(bromomethyl)phenyl]-1,2,4-triazole |

| Standard InChI | InChI=1S/C9H8BrN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 |

| Standard InChI Key | NOUAEJFAVOHNSY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CBr)N2C=NC=N2 |

| Canonical SMILES | C1=CC(=CC=C1CBr)N2C=NC=N2 |

Introduction

Chemical Identity and Structure

Molecular Structure and Composition

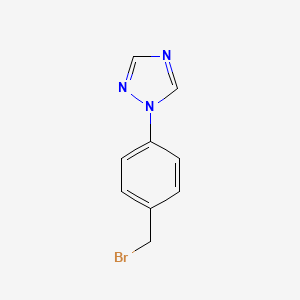

1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole consists of a 1,2,4-triazole heterocycle attached to a phenyl ring at the N1 position. The phenyl ring bears a bromomethyl (-CH₂Br) substituent at the para position. This structural arrangement gives the compound distinctive chemical properties and reactivity patterns that are valuable in synthetic chemistry applications.

The compound contains three nitrogen atoms in the triazole ring, which contribute to its ability to form hydrogen bonds and interact with biological targets. The bromine atom in the bromomethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are crucial for its application in chemical synthesis .

Physical and Chemical Properties

The physical and chemical properties of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole provide important information for researchers working with this compound. These properties determine its behavior in various reaction conditions and its potential applications.

Table 1: Physical and Chemical Properties of 1-(4-(bromomethyl)phenyl)-1H-1,2,4-triazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈BrN₃ | |

| Molecular Weight | 238.088 g/mol | |

| Physical State | Solid | |

| Purity (Commercial) | 97% | |

| Formula Weight (Hydrobromide form) | 319 |

The compound is typically stored in amber glass bottles to protect it from light degradation, suggesting potential photosensitivity. Its relatively low molecular weight and the presence of both polar and non-polar moieties contribute to its unique solubility profile, making it compatible with various organic solvents commonly used in synthetic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume